Ceftizoxime Open Lactam
CAS No.:
Cat. No.: VC0203917
Molecular Formula: C₁₃H₁₅N₅O₆S₂
Molecular Weight: 401.42
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₃H₁₅N₅O₆S₂ |
|---|---|
| Molecular Weight | 401.42 |
Introduction
Fundamental Characteristics of Ceftizoxime Open Lactam
Chemical Identity and Structure
Ceftizoxime Open Lactam is chemically identified as (2R)-2-((R)-((E)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)(carboxy)methyl)-3,4-dihydro-2H-1,3-thiazine-4-carboxylic Acid. It possesses a molecular formula of C13H15N5O6S2 with a corresponding molecular weight of 401.42 g/mol. The structure features an opened β-lactam ring, which distinguished it fundamentally from its parent compound, ceftizoxime. This molecular alteration occurs through hydrolysis of the amide bond in the β-lactam ring, resulting in the formation of a free carboxylic acid group and an amine group.
Relationship to Cephalosporin Antibiotics
Ceftizoxime belongs to the third-generation cephalosporin class of antibiotics, known for their enhanced stability against β-lactamase enzymes and broad-spectrum activity against Gram-negative bacteria. The intact β-lactam ring is essential for the antibacterial activity of all cephalosporins, as it enables covalent binding to penicillin-binding proteins (PBPs) in bacterial cell walls . When this ring undergoes opening to form Ceftizoxime Open Lactam, the compound loses its ability to inhibit bacterial cell wall synthesis, rendering it ineffective as an antibiotic.
Formation and Degradation Mechanisms
Hydrolytic Processes
The formation of Ceftizoxime Open Lactam primarily occurs through hydrolytic degradation of the parent compound. Similar to other cephalosporins, the principal degradation pathway involves initial cleavage of the β-lactam ring . Studies on related compounds like cefixime have demonstrated that hydrolysis rates follow pseudo first-order kinetics, with the degradation process being highly pH-dependent . The hydrolytic opening of the β-lactam ring represents a critical step in the degradation pathway of cephalosporins, leading to the formation of open lactam structures.
Environmental Factors Affecting Degradation
Multiple environmental factors significantly influence the rate of degradation and formation of Ceftizoxime Open Lactam, as outlined in Table 1.
Table 1: Environmental Factors Influencing Ceftizoxime Degradation
Research on related cephalosporins indicates that degradation is minimal in the pH range of 4-7, with significantly accelerated rates occurring in strongly acidic or alkaline environments . This pH-dependent stability profile is critical for pharmaceutical formulation and storage considerations.
Kinetic Analysis of Degradation
The degradation kinetics of cephalosporins have been extensively studied using high-performance liquid chromatography (HPLC) methods. In studies focusing on cefixime, hydrolysis rates were found to follow pseudo first-order kinetics across various pH conditions . The rate of hydrolysis was determined to be very slow at pH 4-7, slightly faster at lower pH values, and substantially accelerated under alkaline conditions . These findings provide valuable insights into the likely degradation behavior of ceftizoxime, given the structural similarities between these compounds.
Analytical Methods for Detection and Quantification
Chromatographic Techniques
Reverse-phase high-performance liquid chromatography (RP-HPLC) represents the gold standard for detection and quantification of Ceftizoxime Open Lactam in pharmaceutical formulations and stability studies . Ion-pair reversed-phase HPLC has been successfully employed to investigate the hydrolysis of related compounds in buffer solutions across various pH ranges . These methods typically utilize C18 columns with phosphate buffer mobile phases, often adjusted to pH 4.5, and detection at wavelengths around 290 nm .
Validation Parameters for Analytical Methods
Analytical methods for detecting Ceftizoxime Open Lactam and related degradation products must undergo rigorous validation according to International Council for Harmonisation (ICH) guidelines. Key validation parameters include linearity, precision, accuracy, specificity, robustness, and system suitability . For related cephalosporins, validated methods have demonstrated excellent linearity in concentration ranges relevant to pharmaceutical analysis, with high precision and accuracy .
Implications for Antibiotic Efficacy
Loss of Antimicrobial Activity
The formation of Ceftizoxime Open Lactam has profound implications for antibiotic efficacy. The β-lactam ring in cephalosporins is crucial for their mechanism of action, as it acylates a catalytically essential serine residue in bacterial penicillin-binding proteins (PBPs) . This acylation yields a stable acyl-enzyme complex that prevents PBPs from catalyzing transpeptidation, thereby inhibiting bacterial cell wall synthesis . When the β-lactam ring is opened, as in Ceftizoxime Open Lactam, this inhibitory mechanism is disabled, resulting in complete loss of antibacterial activity.
Relationship to β-Lactamase Resistance
Intact ceftizoxime exhibits notable stability against β-lactamase enzymes, which are responsible for antibiotic resistance in many bacterial strains. β-Lactamases catalyze the hydrolytic opening of the β-lactam ring, essentially converting active antibiotics into their inactive open lactam forms . Third-generation cephalosporins like ceftizoxime were specifically designed with structural features that confer resistance to these enzymes . Ironically, Ceftizoxime Open Lactam represents the end product of the very degradation process that the parent compound was designed to resist.
Stress Degradation Studies
Comparative Degradation Profiles
Studies on related cephalosporins have revealed distinctive degradation profiles under various stress conditions. For instance, research on the cefepime-tazobactam combination demonstrated that acidic conditions produced more significant degradation compared to other stress environments . Table 2 summarizes typical degradation patterns observed in cephalosporin antibiotics under various stress conditions.
Table 2: Comparative Degradation Profiles of Cephalosporin Antibiotics Under Stress Conditions
| Stress Condition | Primary Degradation Products | Relative Degradation Rate | Detection Method |
|---|---|---|---|
| Acidic (0.1 N HCl) | Lactones from intramolecular cyclization | High | RP-HPLC |
| Basic (0.1 N NaOH) | β-lactam ring-opened products, 7-epimers | Very high | RP-HPLC |
| Neutral (water) | Aldehyde derivatives involving 7-acyl moiety | Low | RP-HPLC |
| Oxidative (1% H₂O₂) | Various oxidation products | Moderate | RP-HPLC |
| Thermal (80°C) | Multiple degradation products | Moderate to high | RP-HPLC |
This comparative analysis highlights that basic conditions typically produce the most rapid degradation in cephalosporins, consistent with the pH-dependent hydrolysis patterns described earlier .
Structural Characterization Techniques
Spectroscopic Methods
Comprehensive structural characterization of Ceftizoxime Open Lactam typically employs multiple complementary spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and spatial arrangement, allowing confirmation of the open β-lactam structure. Mass spectrometry (MS) offers precise molecular weight determination and fragmentation patterns that can verify the molecular formula of C13H15N5O6S2. Infrared spectroscopy (IR) can identify characteristic functional groups, particularly the carboxylic acid and amine groups resulting from the β-lactam ring opening.
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